molecular formula C23H16N2O4 B4692356 2-(1H-indol-3-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxoacetamide

2-(1H-indol-3-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxoacetamide

Cat. No.: B4692356
M. Wt: 384.4 g/mol
InChI Key: OHNURUDWUJYCIP-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxoacetamide is a complex organic compound that features an indole moiety and a dibenzofuran structure

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-(2-methoxydibenzofuran-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4/c1-28-21-10-15-14-7-3-5-9-19(14)29-20(15)11-18(21)25-23(27)22(26)16-12-24-17-8-4-2-6-13(16)17/h2-12,24H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNURUDWUJYCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: Starting from a suitable precursor such as 3-nitrophenylhydrazine, the indole ring can be synthesized through Fischer indole synthesis.

    Synthesis of the Dibenzofuran Structure: The dibenzofuran moiety can be prepared via Ullmann coupling reaction of 2-bromophenol with 2-iodophenol in the presence of a copper catalyst.

    Coupling of Indole and Dibenzofuran: The final step involves coupling the indole and dibenzofuran structures through an amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of 2-(1H-indol-3-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-aminoacetamide.

    Substitution: Formation of 3-substituted indole derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxoacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins. The dibenzofuran structure can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide
  • 2-(1H-indol-3-yl)-N-(2-methoxynaphthyl)-2-oxoacetamide
  • 2-(1H-indol-3-yl)-N-(2-methoxybenzofuran-3-yl)-2-oxoacetamide

Uniqueness

2-(1H-indol-3-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxoacetamide is unique due to the presence of both indole and dibenzofuran moieties, which confer distinct electronic and steric properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-indol-3-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxoacetamide
Reactant of Route 2
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2-(1H-indol-3-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxoacetamide

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